molecular formula C27H18BrN3 B12820504 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12820504
M. Wt: 464.4 g/mol
InChI Key: UKVFZPMOSHDNGG-UHFFFAOYSA-N
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Description

Introduction to 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine

Chemical Identity and Nomenclature

This compound is a heterocyclic aromatic compound belonging to the triazine family. Its IUPAC name reflects its substitution pattern: a central 1,3,5-triazine ring is functionalized at the 2-position with a 4'-bromo-[1,1'-biphenyl]-4-yl group and at the 4- and 6-positions with phenyl groups. The molecular formula is C$${27}$$H$${18}$$BrN$$_{3}$$, yielding a molecular weight of 464.36 g/mol.

Table 1: Key Identifiers and Properties
Property Value Source
CAS Number 1606981-69-4
Molecular Formula C$${27}$$H$${18}$$BrN$$_{3}$$
Molecular Weight 464.36 g/mol
Melting Point 206°C
Boiling Point 665.7 ± 57.0°C at 760 mmHg

Synonyms for this compound include 2-(3'-bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (a regioisomer) and related triazine derivatives with biphenyl linkages. The presence of a bromine atom at the 4' position of the biphenyl moiety distinguishes it from analogous structures, influencing its electronic and steric properties.

Historical Context of Triazine-Based Compounds in Materials Science

Triazines have been integral to materials science since the 19th century, with early studies focusing on melamine and cyanuric acid derivatives. The discovery of heptazine (C$${6}$$N$${7}$$H$${3}$$) in 1982 marked a milestone, revealing the potential of nitrogen-rich frameworks for flame retardancy and catalysis. By the 2000s, triazines gained prominence in organic electronics due to their high electron mobility and thermal stability. For instance, 2,4,6-triphenyl-1,3,5-triazine derivatives were shown to reduce driving voltages in organic light-emitting diodes (OLEDs) by 30% compared to traditional tris(8-hydroxyquinoline) aluminum (Alq$${3}$$) layers.

Recent advancements highlight triazines as key components in thermally activated delayed fluorescence (TADF) emitters. Green TADF devices incorporating triazine acceptors achieve external quantum efficiencies exceeding 20%, leveraging the triazine core’s ability to stabilize charge-transfer states. Covalent triazine frameworks (CTFs) further demonstrate applications in lithium-ion batteries, where biphenyl-linked CTFs exhibit specific capacities of 450 mAh g$$^{-1}$$ at 0.1 A g$$^{-1}$$. These developments underscore the versatility of triazines in addressing modern technological challenges.

Structural Significance of Biphenyl and Bromine Substituents

The biphenyl group in this compound enhances conjugation, extending the π-system and improving charge transport properties. In OLEDs, such extended conjugation reduces exciton recombination losses, enhancing device efficiency. Comparative studies show that biphenyl-containing triazines exhibit electron mobilities up to 10$$^{-3}$$ cm$$^{2}$$ V$$^{-1}$$ s$$^{-1}$$, outperforming single-phenyl analogs.

The bromine substituent introduces both steric and electronic effects. As an electron-withdrawing group, bromine lowers the lowest unoccupied molecular orbital (LUMO) energy level by approximately 0.3 eV, facilitating electron injection in OLEDs. Sterically, the 4'-bromo substitution minimizes intermolecular π-π stacking, reducing aggregation-induced quenching in emissive layers. This dual role is critical in optimizing the compound’s performance in optoelectronic applications.

Electronic Effects of Bromine Substituents
  • LUMO Modulation : Bromine reduces LUMO energy by 0.3 eV, enhancing electron affinity.
  • Charge Transport : Brominated triazines show 20% higher electron mobility compared to non-halogenated analogs.
  • Thermal Stability : Decomposition temperatures exceed 300°C, attributed to strong C-Br bonds.

Properties

Molecular Formula

C27H18BrN3

Molecular Weight

464.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C27H18BrN3/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H

InChI Key

UKVFZPMOSHDNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Starting Materials : 2-chloro-4,6-diphenyl-1,3,5-triazine and (4-bromophenyl)boronic acid.
  • Catalyst : Tetrakis(triphenylphosphine)palladium.
  • Solvent : Tetrahydrofuran (THF).
  • Base : Potassium carbonate saturated in water.
  • Temperature : Reflux at 80°C.
  • Duration : 12 hours under an inert nitrogen atmosphere.

Procedure:

  • Dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (50 g) in THF (1 L).
  • Add (4-bromophenyl)boronic acid (45 g), tetrakis(triphenylphosphine)palladium (2.1 g), and potassium carbonate (64 g).
  • Heat the mixture to reflux at 80°C for 12 hours.
  • Add water to the reaction solution and extract with dichloromethane (DCM).
  • Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.
  • Purify the residue via flash column chromatography to obtain the product.

Yield:

96% of pure compound.

Condensation Reaction with Benzamidine

This method utilizes condensation reactions between benzamidine derivatives and substituted anilines.

Reaction Conditions:

Procedure:

  • Dissolve 4-Bromo-N-benzylideneaniline and benzamidine hydrochloride in chloroform.
  • Heat the mixture at 80°C for 24 hours.
  • Filter the reaction mixture to isolate colorless needle-shaped crystals of the product.

Yield:

96%.

Light-Induced Oxidative Cyclization

This method employs photooxidation techniques using a photosensitizer.

Reaction Conditions:

Procedure:

  • Mix p-Bromobenzamidine hydrochloride (0.3 mmol), triethylamine (0.6 mmol), Eosin B disodium salt (10 mol%), cesium carbonate (0.6 mmol), and DMSO (1.5 mL) in a quartz tube.
  • Seal the tube and irradiate under a xenon lamp for 48 hours while stirring magnetically.
  • Analyze the reaction mixture via thin-layer chromatography (TLC) and purify by column chromatography.

Yield:

96%.

Data Table of Synthesis Approaches

Method Starting Materials Catalyst/Reagents Solvent Temperature Duration Yield
Boronic Acid Coupling 2-chloro-4,6-diphenyl-1,3,5-triazine; (4-bromophenyl)boronic acid Tetrakis(triphenylphosphine)palladium; K₂CO₃ THF 80°C 12 h 96%
Condensation Reaction 4-Bromo-N-benzylideneaniline; benzamidine hydrochloride None Chloroform 80°C 24 h 96%
Light-Induced Oxidative Cyclization p-Bromobenzamidine hydrochloride; triethylamine Eosin B; Cs₂CO₃; Oxygen DMSO Light source 48 h 96%

Scientific Research Applications

Overview

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article examines its applications in medicinal chemistry, materials science, and biological research, supported by comprehensive data tables and case studies.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Observed Effect
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)12.0Cell cycle arrest
HeLa (Cervical)15.0Significant reduction in viability

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial for treating diseases related to enzyme dysfunction.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its structure allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Thermal Stability

The thermal stability of this compound makes it suitable for applications in high-temperature environments. Research indicates that it maintains structural integrity under elevated temperatures.

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) investigated the efficacy of this compound in a mouse model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, with increased apoptotic cells observed within the tumors.

Case Study 2: Antimicrobial Research

Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found that modifications to the triazine structure significantly enhanced antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The brominated biphenyl moiety can engage in π-π stacking interactions, while the triazine ring can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications in Triazine Derivatives

The compound’s key structural analogs differ in substituents on the triazine core or biphenyl groups. Below are notable examples:

Compound Name Substituents Molecular Formula Key Features
Target Compound 2-(4'-Bromo-biphenyl), 4,6-diphenyl C21H14BrN3 Strong electron-withdrawing Br enhances ETL performance
2-(3'-Chloro-biphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine 2-(3'-Chloro-biphenyl), 4,6-diphenyl C27H18ClN3 Cl substituent reduces electron-withdrawing effect vs. Br; melting point: 204–208°C
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine 2,4,6-Tris(4-bromophenyl) C21H12Br3N3 Three Br groups increase steric hindrance and thermal stability
Tris-biphenyl triazine 2,4,6-Tris(biphenyl) C39H27N3 Extended π-conjugation improves charge transport in OLEDs

Physical and Electronic Properties

  • Melting Points: Target compound: Not explicitly reported, but analogs with Br/Cl substituents range between 200–210°C . 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Higher melting point due to symmetry and Br’s molecular weight .
  • Electron Affinity :

    • Bromine’s strong electron-withdrawing nature makes the target compound more electron-deficient than its chloro analog, enhancing its suitability for ETL applications .

Role as Host Materials

  • Target Compound : Used in devices with structures like ITO/HATCN/NPD/TCTA/EML /DBT-TRZ, where it facilitates efficient electron injection .
  • CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) : A common host with higher triplet energy but lower electron mobility than brominated triazines .
  • PO-T2T (2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine) : Superior charge balance but requires complex synthesis .

Performance Metrics

Compound Luminance Efficiency (cd/A) Turn-on Voltage (V) Stability
Target Compound ~15–20 (blue OLEDs) 3.5–4.0 High thermal stability
CBP ~10–12 4.5–5.0 Moderate degradation under stress
Tris-biphenyl triazine ~18–22 3.0–3.5 Excellent due to rigid structure

Biological Activity

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other pharmacological effects.

  • Molecular Formula : C22H15BrN3
  • Molecular Weight : 359.26 g/mol
  • CAS Number : 861212-66-0

Synthesis

The compound can be synthesized through various methods involving the bromination of biphenyl derivatives followed by triazine formation. The synthetic routes often focus on optimizing yield and purity while ensuring the retention of biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including the compound . The following table summarizes key findings from various research studies regarding its cytotoxic effects against different cancer cell lines:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via mitochondrial pathway
A549 (Lung)12.5Inhibition of cell proliferation and migration
HeLa (Cervical)20.0Cell cycle arrest at G2/M phase

These studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
  • Inhibition of Kinases : Targeting specific kinases involved in cancer cell survival and proliferation.

Case Studies

One notable case study involved the application of this compound in a preclinical model for breast cancer. The study demonstrated a reduction in tumor size and an increase in apoptosis markers when treated with the compound compared to control groups.

Example Case Study

A study conducted on MCF-7 cells treated with varying concentrations of this compound showed:

  • Dosing Regimen : Cells were treated for 48 hours.
  • Results : Significant reduction in cell viability was observed at doses above 10 µM with an IC50 value calculated at approximately 15 µM.

Q & A

Basic Question: What are the primary synthetic routes for 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine, and how can its purity be validated?

Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions. For example, describes a general method involving refluxing substituted triazole precursors with benzaldehyde derivatives in absolute ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and filtration. Post-synthesis, purity validation requires:

  • High-Performance Liquid Chromatography (HPLC): To quantify impurities (<0.5% as per ).
  • Melting Point Analysis: Confirming the range of 200–204°C (observed via differential scanning calorimetry) .
  • Nuclear Magnetic Resonance (NMR): To verify the absence of unreacted bromophenyl or biphenyl intermediates.

Advanced Question: How can researchers design experiments to optimize regioselectivity in triazine-ring functionalization for OLED applications?

Methodological Answer:
Regioselectivity in triazine derivatives is influenced by steric and electronic factors. To optimize functionalization for OLED charge-transport layers:

  • Computational Screening: Use density functional theory (DFT) to model electron distribution at the triazine core, identifying reactive sites (e.g., bromine substitution at the 4'-position enhances electron-withdrawing effects) .
  • Controlled Reaction Conditions: Employ palladium-catalyzed coupling reactions under inert atmospheres (e.g., argon) to minimize side reactions. highlights the use of X-ray crystallography to confirm regiochemical outcomes in analogous triazole systems.
  • Photophysical Characterization: Compare absorption/emission spectra (λ_max) of derivatives to assess electronic effects of substituents on luminescence efficiency.

Basic Question: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm biphenyl and triazine ring integration. For example, aromatic protons in the biphenyl moiety typically appear as multiplet signals in δ 7.2–7.8 ppm.
  • Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 388.26 (M+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .
  • Fourier-Transform Infrared (FTIR): Detect C-Br stretching vibrations near 550–600 cm⁻¹ and triazine ring vibrations at ~1550 cm⁻¹.

Advanced Question: How can researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

Methodological Answer:
Contradictions often arise from variations in catalytic systems or substrate scope. To address this:

  • Control Experiments: Replicate literature protocols (e.g., ’s reflux conditions) while standardizing parameters (temperature, solvent purity, catalyst loading).
  • Kinetic Studies: Use in-situ monitoring (e.g., UV-Vis or Raman spectroscopy) to track reaction progress and intermediate formation.
  • Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., 2-(3'-chloro-biphenyl)-4,6-diphenyl-triazine in ) to isolate electronic vs. steric effects.
  • Statistical Validation: Apply ANOVA or t-tests to assess significance of activity differences across multiple trials .

Basic Question: What safety protocols are essential when handling this brominated triazine derivative?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact ( emphasizes brominated compounds’ potential toxicity).
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Disposal: Segregate halogenated waste (HS Code 29336990) as per local regulations .

Advanced Question: How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer:
Per ’s INCHEMBIOL framework:

  • Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor degradation via LC-MS.
  • Biotic Transformation: Use soil microcosms inoculated with Pseudomonas spp. to assess microbial breakdown pathways.
  • Toxicity Assays: Evaluate acute toxicity in Daphnia magna (EC50) and chronic effects on algal growth (OECD Test 201).

Advanced Question: What strategies mitigate aggregation-induced quenching in OLED films incorporating this triazine derivative?

Methodological Answer:

  • Co-deposition with Host Materials: Blend the compound with 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) to reduce π-π stacking.
  • Morphology Optimization: Use atomic force microscopy (AFM) to assess film uniformity. Annealing at 80–100°C under nitrogen improves crystallinity.
  • Doping with Electron-Transport Layers: Incorporate 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) to enhance charge balance .

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